molecular formula C12H12N2O2 B1272486 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid CAS No. 27363-77-5

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1272486
CAS No.: 27363-77-5
M. Wt: 216.24 g/mol
InChI Key: LTPVMKDDNQWFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C12H12N2O2. It is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, attached to a benzoic acid moiety.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Safety and Hazards

The safety information available indicates that 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid is an irritant . More detailed safety and hazard information are not available in the retrieved documents.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cholinesterase enzymes, suggesting a potential role in neuroprotection . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of acetylcholinesterase, thereby affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by fitting into their active sites, thereby altering their activity. This compound has been shown to form stable complexes with enzymes through hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to be safe and well-tolerated, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where the compound exhibits significant biochemical activity only above certain concentrations. These findings are crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, making it a critical factor in its therapeutic application.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzoic acid derivative. One common method is the condensation reaction between 3,5-dimethylpyrazole and 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPVMKDDNQWFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378124
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27363-77-5
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.